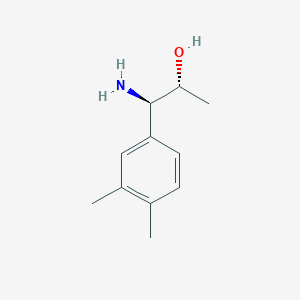

(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (CAS 1213152-21-6) is a chiral amino alcohol with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . The compound features a stereospecific (1R,2R) configuration, a 3,4-dimethylphenyl substituent, and a secondary alcohol group.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |

InChI Key |

SYFUUWSHYPIFBN-KOLCDFICSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Chiral Catalysis and Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral ketones or imines bearing the 3,4-dimethylphenyl substituent can yield the desired amino alcohol with high stereochemical control. Transition-metal complexes with chiral ligands (e.g., Rh, Ru-based catalysts) are typically employed to induce enantioselectivity.

The choice of catalyst and reaction parameters (temperature, pressure, solvent) critically affects the enantiomeric purity and yield.

Grignard Reaction with Chiral Precursors

A notable method involves the stereospecific addition of ethylmagnesium bromide (Grignard reagent) to chiral ketone precursors, such as (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone.

This reaction introduces a second asymmetric carbon center, producing intermediates with high stereoselectivity (optical purity up to 99%).

Subsequent functional group transformations (e.g., deprotection, reduction) yield the target amino alcohol.

The process is efficient and scalable, suitable for industrial production, with reported yields around 50-65% for isolated intermediates.

Reductive Amination

Reductive amination of corresponding ketones with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) can install the amino group stereoselectively.

When combined with chiral catalysts or auxiliaries, this method can afford the (1R,2R) stereochemistry with good selectivity.

Enzymatic and Biocatalytic Methods

Enzymatic kinetic resolution using lipases or other stereoselective enzymes can separate enantiomers from racemic mixtures or catalyze stereoselective transformations.

These methods offer mild reaction conditions and high stereochemical fidelity.

However, enzymatic methods may require optimization for substrate specificity and reaction scale.

Industrial Scale Synthesis Considerations

Industrial synthesis favors processes that maximize yield, stereochemical purity, and cost-efficiency.

Continuous flow reactors and advanced purification techniques (e.g., crystallization, chromatography) are employed to maintain product quality.

Protecting group strategies are used to prevent side reactions during multi-step syntheses.

Process patents (e.g., WO2008012046A1, US8877974B2) describe improved methods for related amino alcohols involving stereoselective Grignard additions and controlled crystallization steps to isolate pure enantiomers.

Summary Table of Key Preparation Methods

| Method | Description | Advantages | Challenges | Typical Yield & Purity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of prochiral ketones/imines with chiral metal complexes | High enantioselectivity | Catalyst cost, reaction tuning | High yield, >95% ee |

| Stereospecific Grignard | Addition of Grignard reagents to chiral ketones introducing stereocenters | High stereoselectivity, scalable | Sensitive reagents, moisture sensitive | 50-65% yield, 99% optical purity |

| Reductive Amination | Amination of ketones with reducing agents under chiral control | Direct amine installation | Control of stereochemistry | Moderate to high yield, good ee |

| Enzymatic Kinetic Resolution | Use of lipases or enzymes to resolve racemates or catalyze stereoselective reactions | Mild conditions, high selectivity | Substrate specificity | High enantiomeric excess |

Detailed Research Findings

Research shows that the Grignard reaction of (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone with ethylmagnesium bromide is highly stereospecific, yielding intermediates with 99% optical purity, suitable for further conversion to (1R,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol (Patent WO2008012046A1).

The reaction conditions typically involve stirring at room temperature overnight, followed by crystallization at 5–10 °C to isolate the product as a colorless solid.

The use of protecting groups (e.g., benzyloxy) facilitates selective reactions and purification steps.

Alternative processes involve converting tertiary hydroxy groups into halides followed by reduction with zinc borohydride derivatives to achieve the desired stereochemistry.

Enantiomeric purity is confirmed by X-ray crystallography and NMR coupling constants, ensuring the correct (1R,2R) configuration.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in the formation of an ether or ester.

Scientific Research Applications

Pharmacological Potential

This compound exhibits properties that may be beneficial in pharmacological applications. Its structure suggests potential activity as an antidepressant or anxiolytic agent due to its ability to interact with neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels, which are crucial in treating mood disorders .

Case Study: Antidepressant Activity

A study conducted on related compounds demonstrated that modifications on the phenyl ring can enhance selectivity for serotonin receptors. The findings suggest that this compound could be a candidate for further development in the treatment of depression .

Chiral Synthesis

The compound serves as a valuable chiral building block in organic synthesis. Its stereochemistry allows for the production of various derivatives that can be utilized in synthesizing complex molecules .

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Chiral Catalysts | Used to create asymmetric synthesis pathways |

| Pharmaceutical Intermediates | Acts as a precursor for synthesizing drug candidates |

| Agrochemical Synthesis | Potential use in developing new pesticides |

Polymer Development

Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its hydroxyl group provides sites for hydrogen bonding, which can improve the performance of polymer composites .

Case Study: Polymer Blends

In a recent study, blending this compound with polyvinyl chloride resulted in improved elasticity and tensile strength. The modified polymers showed enhanced resistance to thermal degradation compared to unmodified samples .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three classes of analogs based on substituent variations, stereochemistry, and reported activities:

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)

- Molecular Formula: C₁₃H₂₁NO (MW: 207.31 g/mol)

- Key Differences: Substituent: A bulky 3-tert-butyl group replaces the 3,4-dimethylphenyl moiety.

- Data Gap: No pharmacological data are provided in the evidence for this analog.

Indole-Based Amino Alcohols

- Representative Compounds: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Key Features: Substituents: Methoxy and methoxymethyl groups on indole rings, with additional phenoxyethylamino chains. Activities: Tested for antiarrhythmic, hypotensive, spasmolytic, and adrenoceptor (α₁, α₂, β₁) binding affinity .

- Comparison with Target Compound: The indole-based analogs exhibit enhanced complexity in substituents, likely improving receptor selectivity. The target compound lacks the extended phenoxyethylamino chain, which may limit its β-adrenoceptor affinity compared to these analogs.

Pharmacological Activity Comparison

Key Findings:

Substituent Complexity and Activity: The indole-based analogs demonstrate that methoxy and methoxymethyl groups enhance adrenoceptor binding and spasmolytic effects, suggesting that electron-donating groups may improve pharmacological profiles .

Steric Effects : The tert-butyl substituent in the analog from Parchem Chemicals could reduce metabolic clearance due to increased hydrophobicity, though this remains unverified .

Structure-Activity Relationship (SAR) Insights

- Phenyl Ring Substitutions :

- 3,4-Dimethylphenyl (Target) : Moderate steric bulk with electron-donating methyl groups; may favor interactions with hydrophobic receptor pockets.

- 3-tert-Butylphenyl (Analog) : Extreme steric bulk; likely reduces binding to compact receptors but improves lipid solubility.

- Amino Alcohol Backbone: The propan-2-ol moiety is critical for hydrogen bonding with receptors, a feature conserved across all analogs.

Research Implications and Gaps

- Target Compound: No experimental data on its biological activity are available in the provided evidence. Future studies should prioritize testing its adrenoceptor binding and cardiovascular effects, given the activities observed in indole-based analogs .

- Stereochemical Studies : Comparative assays of (1R,2R) vs. (1S,2R) configurations are needed to elucidate enantiomer-specific effects.

- Synthetic Optimization : Introducing methoxy or extended alkyl chains to the target compound’s phenyl ring could enhance receptor affinity, as suggested by SAR trends .

Biological Activity

(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, also known by its CAS number 1213152-21-6, is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. Its structure features a secondary amine and a hydroxyl group, which contribute to its potential biological activities. This compound has garnered interest in various fields of research, including medicinal chemistry and pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Chiral Recognition : The compound's chiral nature allows it to interact selectively with biological receptors, making it a candidate for further studies in drug design and development .

Enantioselectivity

The enantiomeric forms of this compound can exhibit different biological activities. Research focused on enantioseparation techniques has identified significant differences in the pharmacodynamics of the (1R,2R) versus (1S,2S) configurations. Studies have shown that the (1R,2R) form possesses enhanced binding affinity to certain receptors compared to its counterpart .

Case Studies

- Antidepressant Activity : A study published in 2021 investigated the effects of this compound in a rodent model for depression. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The study highlighted the importance of dosage and timing in eliciting these effects .

- Chiral Separation Techniques : A review article discussed various methodologies for the enantioseparation of amino alcohols, including this compound. Techniques such as liquid chromatography using chiral stationary phases were emphasized for their effectiveness in isolating the desired enantiomer for further biological testing .

Toxicological Profile

While promising in terms of therapeutic potential, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that at higher concentrations, the compound may exhibit cytotoxic effects on certain cell lines. However, these effects are largely dependent on concentration and exposure duration .

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 1213152-21-6 |

| Appearance | White powder |

| Storage Temperature | Room temperature |

Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the stereoselective synthesis of (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor using chiral catalysts (e.g., Ru-based catalysts) to enforce stereoselectivity. For example, analogous amino alcohols with substituted aryl groups have been prepared using catalytic hydrogenation under controlled pressure (10–50 atm) and temperature (25–80°C) to optimize diastereomeric ratios . Post-synthetic modifications, such as N-dimethylation, may require anhydrous conditions and reagents like formaldehyde/NaBH₄ to preserve stereochemistry .

Q. Which analytical techniques are most effective for assessing purity and enantiomeric excess (ee) of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10, v/v) mobile phase at 1.0 mL/min flow rate. Retention times and peak areas quantify ee .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related amino alcohols (e.g., C23–C24 bond angles: 119.16°–121.81° ).

- NMR Spectroscopy : H/C NMR coupling constants (e.g., ) differentiate diastereomers.

Q. What are the key physicochemical properties (e.g., pKa, logP) of this compound, and how do they influence solubility and bioavailability?

- Methodological Answer :

- pKa : Estimated via computational tools (e.g., MarvinSketch) or potentiometric titration. For similar amino alcohols, pKa values range from 8.5–9.5 .

- LogP : Determine experimentally using shake-flask methods (octanol/water partitioning). LogP values <2 suggest moderate hydrophilicity, suitable for aqueous formulations .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (CID: [retrieve from PubChem ) to simulate binding to targets like adrenergic receptors. Validate docking poses with MD simulations (AMBER/CHARMM).

- QSAR Studies : Corate substituent effects (e.g., 3,4-dimethyl vs. 4-chlorophenyl ) on binding affinity using Hammett σ constants or DFT-calculated electronic parameters.

Q. What strategies resolve enantiomeric impurities during large-scale synthesis, and how are they validated?

- Methodological Answer :

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives. Monitor ee via polarimetry or chiral HPLC .

- Crystallization-Induced Dynamic Resolution (CIDR) : Utilize kinetic control during crystallization (e.g., ethanol/water mixtures) to enrich the desired enantiomer. Validate purity using DSC (melting point depression analysis) .

Q. How do structural modifications (e.g., aryl substituents or stereochemistry) alter the compound’s pharmacological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 3,4-dichloro or naphthyl substitutions ) and assay receptor binding (e.g., α-adrenergic receptor IC₅₀).

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ >60 min indicates suitability for oral administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.